![molecular formula C16H19ClO3 B2467774 (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid CAS No. 1216363-59-5](/img/structure/B2467774.png)
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid
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Overview
Description
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women. It is also used in the treatment of male infertility, hypogonadism, and polycystic ovary syndrome. Clomiphene is a selective estrogen receptor modulator (SERM) that works by blocking estrogen receptors in the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, thus promoting ovulation.
Mechanism of Action
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid works by blocking estrogen receptors in the hypothalamus, which leads to an increase in FSH and LH secretion. FSH and LH stimulate the ovary to produce and mature follicles, which contain the eggs. (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid also increases testosterone levels in men by stimulating the release of LH from the pituitary gland.
Biochemical and Physiological Effects
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid has both estrogenic and anti-estrogenic effects on different tissues in the body. In the hypothalamus, it acts as an anti-estrogen by blocking estrogen receptors, which leads to an increase in FSH and LH secretion. In the ovary, it acts as an estrogen by binding to estrogen receptors, which stimulates follicle growth and maturation. In the testes, it acts as an estrogen by binding to estrogen receptors, which stimulates testosterone production.
Advantages and Limitations for Lab Experiments
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid is a widely used and well-studied drug in the field of reproductive medicine. It has been shown to be effective in inducing ovulation in women and improving sperm count and motility in men. However, it has some limitations in lab experiments, such as its potential to cause multiple pregnancies and its variable response rates in different individuals.
Future Directions
There are several future directions for research on (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid. One area of interest is its potential use in the treatment of breast cancer, as it has been shown to have anti-estrogenic effects on breast tissue. Another area of interest is its use in the treatment of male hypogonadism, as it has been shown to increase testosterone levels in men. Additionally, further research is needed to optimize the dosing and administration of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid in order to improve its efficacy and reduce its side effects.
Synthesis Methods
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid can be synthesized through a multi-step process starting with the reaction of 3-chloroaniline with 4-methoxybenzoyl chloride to form 3-chloro-4-methoxybenzamide. This intermediate is then reacted with cyclohexylmagnesium bromide to form 3-(cyclohexylmethylamino)-4-methoxybenzamide. Finally, the product is treated with phosphorus oxychloride and triethylamine to form (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid.
Scientific Research Applications
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid has been extensively studied in the field of reproductive medicine. It has been used to induce ovulation in women with infertility due to anovulation or oligo-ovulation. (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid has also been used to treat male infertility by increasing testosterone levels and improving sperm count and motility. In addition, it has been studied in the treatment of hypogonadism and polycystic ovary syndrome.
properties
IUPAC Name |
(Z)-3-(3-chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQIQDWQHOPNGY-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)O)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)O)/C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid |
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